Phylloquinone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-NKFFZRIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023472 |

Source

|

| Record name | Phytonadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Phytonadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin K1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140-145 °C @ 0.001 mm Hg |

Source

|

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS |

Source

|

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.964 @ 25 °C/25 °C |

Source

|

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer. |

Source

|

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid | |

CAS No. |

79083-00-4, 84-80-0, 11104-38-4 |

Source

|

| Record name | rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79083-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phylloquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytonadione [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079083004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phytonadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phytonadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytomenadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5Z3U87QHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYTONADIONE, (E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF3D1712D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin K1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/ |

Source

|

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core of Photosystem I: An In-depth Technical Guide to the Phylloquinone Biosynthesis Pathway in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phylloquinone (vitamin K1) biosynthesis pathway in the model plant organism, Arabidopsis thaliana. This compound is an essential component of Photosystem I (PSI), acting as a crucial electron carrier. Its synthesis is a complex process involving enzymes localized in both chloroplasts and peroxisomes. This document details the enzymatic steps, subcellular compartmentalization, and regulation of the pathway. It also provides quantitative data from studies on wild-type and mutant Arabidopsis lines, along with detailed experimental protocols for key analytical techniques used to investigate this pathway.

The this compound Biosynthesis Pathway: A Multi-compartmental Process

The biosynthesis of this compound in Arabidopsis thaliana begins with the precursor chorismate, derived from the shikimate pathway in the chloroplasts. The pathway involves a series of enzymatic reactions, with intermediates shuttled between the chloroplast and the peroxisome before the final steps of this compound assembly occur back in the chloroplast.

The initial steps, catalyzed by Isochorismate Synthase (ICS) and the multifunctional PHYLLO protein, occur in the chloroplast stroma. The resulting o-succinylbenzoate (OSB) is then transported to the peroxisome. Within the peroxisome, OSB is activated to its CoA thioester by Acyl-Activating Enzyme 14 (AAE14/MenE) and then cyclized to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by Naphthoate Synthase (NS/MenB). A thioesterase (DHNAT) then hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA). DHNA is subsequently transported back to the chloroplast for the final stages of this compound synthesis.

In the chloroplast, DHNA is prenylated with a phytyl group by DHNA phytyltransferase (MenA). The phytyl diphosphate (B83284) precursor is supplied by the methylerythritol 4-phosphate (MEP) pathway or recycled from chlorophyll (B73375) degradation via the action of VTE5 and VTE6 kinases. The penultimate step involves the reduction of demethylthis compound, a reaction catalyzed by NAD(P)H DEHYDROGENASE C1 (NDC1). The final step is the methylation of demethylphylloquinol to this compound, catalyzed by demethylphylloquinol methyltransferase (MenG).

Caption: The this compound biosynthesis pathway in Arabidopsis thaliana.

Quantitative Data

The study of knockout and knockdown mutants in Arabidopsis thaliana has been instrumental in elucidating the function of genes involved in this compound biosynthesis. The following tables summarize key quantitative findings from such studies.

Table 1: this compound and Precursor Levels in Arabidopsis thaliana Wild-Type and Mutant Lines

| Genotype | This compound Content (% of Wild-Type) | Key Precursor Accumulated | Reference(s) |

| Wild-Type (Col-0) | 100% | - | [1][2] |

| AtmenG | Not detectable | 2-phytyl-1,4-naphthoquinone | [1] |

| vte6-1 (knockout) | Not detectable | - | [2] |

| vte6-3 (knockdown) | ~10% | - | [2] |

| ndc1 | Reduced | Demethylthis compound | [3] |

| ics1 | Reduced | - | [4] |

| ics2 | Slightly Reduced | - | [4] |

| ics1 ics2 | Severely Reduced | - | [4] |

| phyllo | Not detectable | - | [4][5] |

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Reference(s) |

| AtICS1 | Chorismate | 41.5 | 38.7 | ~7.5 | [2][6] |

| AtICS2 | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | ~7.7 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in Arabidopsis thaliana.

This compound Extraction from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for lipid-soluble vitamin extraction.[8][9]

Materials:

-

Fresh Arabidopsis thaliana leaf tissue (100-200 mg)

-

Liquid nitrogen

-

Pre-heated isopropanol (B130326) (75°C) with 0.01% butylated hydroxytoluene (BHT)

-

Methanol

-

0.9% NaCl solution

-

Glass tubes with Teflon-lined screw caps

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Nitrogen gas stream evaporator

Procedure:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass tube containing 3 mL of pre-heated isopropanol with 0.01% BHT. Incubate at 75°C for 15 minutes.

-

Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly and agitate for 1 hour at room temperature.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids and transfer to a new glass tube.

-

Re-extract the remaining plant material with 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT. Shake for 30 minutes and centrifuge as before.

-

Combine the organic phases from both extractions.

-

Wash the combined organic phase by adding an equal volume of 0.9% NaCl solution, vortexing, and centrifuging to separate the phases. Discard the upper aqueous phase.

-

Evaporate the solvent from the final organic phase to dryness under a gentle stream of nitrogen gas.

-

Re-suspend the dried lipid extract in a known volume of mobile phase (e.g., methanol/hexane) for HPLC analysis.

Quantification of this compound by HPLC

This protocol outlines a common method for separating and quantifying this compound using reverse-phase HPLC with fluorescence detection after post-column reduction.[3][10][11]

Instrumentation:

-

HPLC system with a pump, autosampler, and fluorescence detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Post-column zinc reactor (a tube packed with zinc particles).

Reagents:

-

HPLC-grade methanol, methylene (B1212753) chloride, and hexane.

-

Zinc chloride, acetic acid, sodium acetate (B1210297) for the mobile phase modifier.

-

This compound standard for calibration.

Procedure:

-

Mobile Phase Preparation: A typical mobile phase is methanol/methylene chloride (90:10, v/v) containing a zinc chloride/acetate buffer.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Injection: Inject the re-suspended sample extract (from Protocol 3.1) and the standard solutions onto the HPLC system.

-

Separation: Perform isocratic elution at a flow rate of approximately 1.0 mL/min.

-

Post-Column Reduction: The column eluent passes through the zinc reactor, which reduces the this compound (a quinone) to its fluorescent hydroquinone (B1673460) form.

-

Detection: The fluorescence detector is set to an excitation wavelength of ~244 nm and an emission wavelength of ~418 nm.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Subcellular Localization of a Pathway Enzyme using GFP Fusion

This protocol describes the transient expression of a Green Fluorescent Protein (GFP)-tagged this compound biosynthesis enzyme in Arabidopsis protoplasts to determine its subcellular localization.[12][13][14]

Materials:

-

Arabidopsis thaliana seedlings or cell culture.

-

Plasmid vector for expressing C-terminal or N-terminal GFP fusion proteins under a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

Enzymes for protoplast isolation (e.g., cellulase, macerozyme).

-

Confocal laser scanning microscope.

Procedure:

-

Vector Construction: Clone the full-length coding sequence of the gene of interest in-frame with the GFP coding sequence in the expression vector.

-

Agrobacterium Transformation: Introduce the resulting plasmid into Agrobacterium tumefaciens.

-

Protoplast Isolation: Isolate protoplasts from young Arabidopsis leaves or a cell suspension culture by enzymatic digestion of the cell walls.

-

Transient Expression: Co-cultivate the isolated protoplasts with the transformed Agrobacterium for 24-48 hours to allow for T-DNA transfer and transient expression of the GFP fusion protein.

-

Microscopy: Observe the transformed protoplasts using a confocal laser scanning microscope.

-

Excite GFP with a 488 nm laser and detect emission between 500-530 nm.

-

Simultaneously, visualize chlorophyll autofluorescence (for chloroplasts) using a 488 nm or 633 nm laser and detecting emission above 650 nm.

-

For peroxisome co-localization, a peroxisomal marker protein fused to a different fluorescent protein (e.g., mCherry) can be co-expressed.

-

-

Image Analysis: Analyze the merged images to determine if the GFP signal co-localizes with the chlorophyll autofluorescence (indicating chloroplast localization) or the peroxisomal marker.

Enzyme Assay for Isochorismate Synthase (ICS)

This protocol is based on methods used for the biochemical characterization of Arabidopsis ICS1 and ICS2.[2][5][6][7]

Materials:

-

Recombinant purified AtICS1 or AtICS2 protein.

-

Chorismate substrate.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.7).

-

MgCl2.

-

HPLC system with a UV detector.

-

Optional: Purified isochorismate pyruvate (B1213749) lyase (IPL) for a coupled assay.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, MgCl2 (e.g., 10 mM), and the purified ICS enzyme.

-

Initiate Reaction: Start the reaction by adding a known concentration of chorismate.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction, for example, by adding acid or by using a centrifugal filter to remove the enzyme.

-

Product Analysis by HPLC:

-

Inject the reaction supernatant onto a C18 reverse-phase HPLC column.

-

Separate the substrate (chorismate) and the product (isochorismate) using an appropriate mobile phase and gradient.

-

Detect the compounds by their UV absorbance at ~274 nm.

-

Quantify the amount of isochorismate produced by integrating the peak area and comparing it to a standard curve.

-

-

Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of the chorismate substrate and measure the initial reaction velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

Experimental Workflow: Analysis of a T-DNA Knockout Mutant

The following diagram illustrates a typical workflow for the characterization of a T-DNA insertion mutant for a gene in the this compound biosynthesis pathway.

Caption: A typical workflow for characterizing a knockout mutant.

This guide provides a foundational understanding of the this compound biosynthesis pathway in Arabidopsis thaliana for researchers. The intricate interplay between different cellular compartments and the connection to other metabolic pathways highlight the complexity and importance of this essential process in plant biology. The provided data and protocols serve as a valuable resource for further investigation into this pathway, with potential applications in crop improvement and the development of novel herbicides.

References

- 1. Deficiency in this compound (vitamin K1) methylation affects prenyl quinone distribution, photosystem I abundance, and anthocyanin accumulation in the Arabidopsis AtmenG mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Application of a simplified HPLC assay for the determination of this compound (vitamin K1) in animal and plant food ite… [ouci.dntb.gov.ua]

- 4. Regulatory dynamics of gene expression in the developing male gametophyte of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 7. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 9. k-state.edu [k-state.edu]

- 10. researchgate.net [researchgate.net]

- 11. datapdf.com [datapdf.com]

- 12. High-throughput protein localization in Arabidopsis using Agrobacterium-mediated transient expression of GFP-ORF fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Phylloquinone in Photosystem I Electron Transport

Audience: Researchers, scientists, and drug development professionals.

Abstract

Photosystem I (PSI) is a large, membrane-bound pigment-protein complex that catalyzes the light-driven transfer of electrons from plastocyanin to ferredoxin, a critical step in oxygenic photosynthesis.[1] This process is mediated by a chain of redox cofactors organized within the PsaA and PsaB core proteins. Phylloquinone, also known as vitamin K1, plays an indispensable role in this chain, functioning as the secondary electron acceptor, designated A1.[2] This guide provides a comprehensive technical overview of the function of this compound in PSI, detailing its binding environment, the kinetics and thermodynamics of electron transfer, and the experimental methodologies used to elucidate its role. Quantitative data are summarized for clarity, and key processes are visualized using logical and pathway diagrams.

Introduction to the PSI Electron Transport Chain

The PSI reaction center orchestrates one of the most efficient light energy conversion processes in nature. Upon excitation by light, the primary electron donor, a special pair of chlorophyll (B73375) a molecules known as P700, initiates a charge separation.[3] The electron is then passed sequentially through a series of acceptors:

-

A0: A primary chlorophyll a acceptor.

-

A1: A this compound molecule.[2]

-

Fx: A [4Fe-4S] iron-sulfur cluster.

-

FA/FB: Two terminal [4Fe-4S] clusters that transfer the electron to the soluble ferredoxin.[1]

This electron transport chain is organized into two quasi-symmetrical branches, termed the A- and B-branches, housed within the PsaA and PsaB protein subunits, respectively.[1][4] Each branch contains a this compound molecule (PhQA and PhQB), though evidence strongly suggests that forward electron transport predominantly occurs along the A-branch.[5][6][7]

The A1 Site: this compound as a Critical Intermediate

This compound (PhQ) was identified as the A1 acceptor and is present in a stoichiometry of approximately two molecules per P700.[2] It functions as a crucial intermediate, accepting an electron from A0 and transferring it to the iron-sulfur cluster Fx. This step is vital for stabilizing the charge separation and preventing charge recombination between P700+ and A0-.

The binding pocket for this compound is a highly specific, non-polar environment within the protein matrix. The orientation of the this compound ring is nearly perpendicular to the membrane plane.[8] This environment is critical for tuning the redox potential of the quinone. In organic solvents, the one-electron reduction potential (Em) of this compound is approximately -260 mV.[9][10][11] However, within the PSI protein, its potential is shifted to a much more negative value (between -612 mV to -818 mV), which is a prerequisite for the efficient reduction of the Fx cluster.[9][12] This significant redox tuning is attributed to the protein environment, which prevents solvation of the reduced this compound anion.[12]

Site-directed mutagenesis studies have identified key amino acid residues that influence PhQ binding and function. For example, tryptophan residue W693 in the PsaA subunit is predicted to be close to the this compound and is involved in π-π stacking interactions.[5][6] Mutating this residue alters the electronic structure of the this compound radical anion (A1•−) and slows forward electron transfer, highlighting its role in poising the redox potential of A1 for the reduction of Fx.[5][6][13]

Quantitative Data on PSI Electron Transfer

The electron transfer reactions within PSI are extraordinarily rapid and efficient. The key kinetic and thermodynamic parameters related to this compound are summarized below.

Table 1: Electron Transfer Kinetics Involving this compound (A1)

| Transfer Step | Organism/Complex | Time Constant (τ) or Half-time (t½) | Technique | Reference |

| A0 → A1 | Synechocystis sp. PCC 6803 | τ ≈ 13-30 ps | Picosecond Transient Absorption | [2][3] |

| A1A•− → Fx | Spinach PSI | t½ ≈ 25 ns & 150 ns (biphasic) | Flash-Absorbance Spectroscopy | [14] |

| A1A•− → Fx | Chlamydomonas reinhardtii | t½ ≈ 13 ns (fast phase) | Flash-Absorbance Spectroscopy | [4] |

| A1B•− → Fx | Chlamydomonas reinhardtii | t½ ≈ 140 ns (slow phase) | Flash-Absorbance Spectroscopy | [4] |

| P700+A1A•− Recombination | Synechocystis sp. PCC 6803 (Fx-core) | τ ≈ 500 µs | High-Frequency Pulsed EPR | [15][16] |

Table 2: Redox Potentials (Em) of this compound in PSI vs. Solution

| Cofactor | Environment | Redox Potential (Em vs. NHE) | Method | Reference |

| This compound (Q/Q•−) | Aqueous Solution | -260 mV | Quantum Chemical Calculation | [9][10][11] |

| A1A (PhQA) | Plant PSI | -773 mV | Calculation (from crystal structure) | [12] |

| A1B (PhQB) | Plant PSI | -818 mV | Calculation (from crystal structure) | [12] |

| A1A (PhQA) | Cyanobacterial PSI | -612 mV | Calculation (from crystal structure) | [12] |

| A1B (PhQB) | Cyanobacterial PSI | -719 mV | Calculation (from crystal structure) | [12] |

Mandatory Visualizations

Diagram 1: PSI Electron Transport Chain```dot

Caption: Workflow for pump-probe transient absorption spectroscopy of PSI.

Diagram 3: Factors Influencing this compound Function

Caption: Logical relationship between PhQ structure, its environment, and function.

Experimental Protocols

The characterization of this compound's role in PSI relies on a suite of sophisticated biophysical techniques. Below are generalized protocols for key experiments.

Picosecond Transient Absorption Spectroscopy

This pump-probe technique is used to measure the ultrafast kinetics of electron transfer from A0 to A1. [17][18] Objective: To resolve the formation and decay of the A1•− radical anion.

Methodology:

-

Sample Preparation: Isolate PSI core complexes from a source organism (e.g., Synechocystis sp. PCC 6803) using established biochemical methods. [17]Suspend the complexes in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) with an appropriate detergent (e.g., 0.03% β-dodecyl maltoside). The sample's optical density should be adjusted to ~1.0 at the P700 maximum absorption wavelength in a 1-2 mm path-length cuvette.

-

Instrumentation: Utilize a femtosecond laser system. The output is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam. The pump is tuned to an excitation wavelength (e.g., 590 nm or 700 nm) to initiate photosynthesis. [17][19]The probe beam is passed through a nonlinear crystal to generate a white-light continuum, allowing for spectral detection across a broad range (e.g., 380-500 nm for PhQ detection). [17]3. Data Acquisition: The probe pulse is delayed relative to the pump pulse using a mechanical delay stage. The absorption spectrum of the probe light passing through the sample is recorded at various time delays after pump excitation. The change in absorbance (ΔA) is calculated as ΔA = log(I_unpumped / I_pumped).

-

Data Analysis: The collected data (ΔA as a function of wavelength and time) are subjected to global analysis. This involves fitting the data to a sum of exponential decay components to generate "decay-associated spectra" (DAS). The DAS helps to distinguish the spectral signatures of different transient species (e.g., P700+, A0•−, A1•−). [17]The lifetime of the component associated with the rise of the A1•− signal and the decay of the A0•− signal corresponds to the A0 → A1 electron transfer time.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is used to directly detect the paramagnetic this compound radical anion (A1•−) and study its electronic structure and interactions. [8][20] Objective: To characterize the A1•− EPR signal and measure charge recombination kinetics.

Methodology:

-

Sample Preparation: Prepare concentrated PSI samples as described above. To trap the A1•− state, a strong reductant like sodium dithionite (B78146) is added under anaerobic conditions to chemically reduce the Fx, FA, and FB clusters, preventing forward electron transfer from A1.

-

Photoaccumulation: The sample, loaded into an EPR tube, is frozen to cryogenic temperatures (e.g., 77 K). It is then illuminated with strong white light to photo-accumulate the P700+A1•− radical pair state. [20]3. EPR Measurement: The EPR spectrum is recorded at cryogenic temperatures. The A1•− radical gives a characteristic signal that can be distinguished from other paramagnetic species. [20]For orientation studies, PSI complexes can be ordered in multilayers on a planar substrate. [8]4. Kinetic Measurements (Pulsed EPR): To measure recombination kinetics (e.g., P700+A1•− → P700A1), time-resolved EPR techniques are used. A short laser flash generates the radical pair, and the decay of the EPR signal intensity is monitored over time (microseconds to milliseconds). [15][16]

Site-Directed Mutagenesis and Reconstitution

These methods are used to probe the structure-function relationships of the A1 binding site.

Objective: To identify key amino acid residues and structural requirements for PhQ function.

Methodology:

-

Site-Directed Mutagenesis:

-

Identify a target amino acid residue in the psaA or psaB gene based on structural models (e.g., PsaA-W693). [6] * Use a transformable organism like Chlamydomonas reinhardtii or Synechocystis 6803. [5][21] * Introduce a specific mutation (e.g., tryptophan to leucine) into the gene using standard molecular biology techniques.

-

Transform the host organism and select for mutants.

-

Isolate PSI from the mutant strain and characterize the effects on electron transfer kinetics using spectroscopy (as described in 5.1 and 5.2). [6]2. A1 Site Reconstitution:

-

Use a mild organic solvent (e.g., diethyl ether) to gently extract the native this compound from isolated PSI particles. This blocks electron transfer past A0.

-

Introduce an artificial quinone or a modified this compound analogue into the depleted A1 binding site by incubation. [22] * Remove excess, unbound quinone.

-

Measure the recovery of forward electron transfer activity (e.g., P700+ re-reduction kinetics) to assess the functional competence of the incorporated quinone. [22]

-

Conclusion and Future Directions

This compound is a cornerstone of the Photosystem I electron transport chain. Its function as the A1 acceptor is enabled by a precisely tuned redox potential, which is a direct consequence of its specific interactions within the protein binding pocket. Ultrafast spectroscopy and EPR have been instrumental in defining the kinetics of its involvement, while mutagenesis and reconstitution studies have revealed the structural basis for its function.

Future research will continue to refine our understanding of PSI. Key areas of interest include:

-

Asymmetry of the A- and B-Branches: Further investigation into why the A-branch is the dominant pathway for forward electron transfer and the potential physiological roles of the B-branch. [4]* Role in Photoprotection: Exploring the role of this compound in alternative electron pathways, such as the Mehler reaction, where electrons are transferred to O2 under high-light stress conditions. [1]* Artificial Photosynthesis: Using the principles of the native A1 site to design and incorporate novel artificial quinones and cofactors to create bio-inspired systems for energy conversion.

This guide provides a foundational understanding for professionals seeking to engage with the intricate mechanisms of photosynthetic electron transport, offering a basis for further research and the development of novel bio-inspired technologies.

References

- 1. This compound is the principal Mehler reaction site within photosystem I in high light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evidence for two active branches for electron transfer in photosystem I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-directed mutagenesis of PsaA residue W693 affects this compound binding and function in the photosystem I reaction center of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and Energetics of this compound Reduction in Photosystem I: Insight From Modeling of the Site Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orientation of the this compound electron acceptor anion radical in photosystem I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redox potentials of ubiquinone, menaquinone, this compound, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Redox potentials of ubiquinone, menaquinone, this compound, and plastoquinone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Forward electron transfer from this compound A1 to iron-sulfur centers in spinach photosystem I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of Electron Transfer between Redox Cofactors in Photosystem I Measured by High-Frequency EPR Spectroscopy - Sukhanov - Biochemistry [edgccjournal.org]

- 16. Kinetics of Electron Transfer between Redox Cofactors in Photosystem I Measured by High-Frequency EPR Spectroscopy - ProQuest [proquest.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. edinst.com [edinst.com]

- 19. Ultrafast Transient Absorption Studies on Photosystem I Reaction Centers from Chlamydomonas reinhardtii. 2: Mutations near the P700 Reaction Center Chlorophylls Provide New Insight into the Nature of the Primary Electron Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photoaccumulation in photosystem I does produce a this compound (A1.-) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Site directed mutagenesis of the heme axial ligands of cytochrome b559 affects the stability of the photosystem II complex. | The EMBO Journal [link.springer.com]

- 22. Full replacement of the function of the secondary electron acceptor this compound(= vitamin K1) by non-quinone carbonyl compounds in green plant photosystem I photosynthetic reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Structure of Phylloquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloquinone, or vitamin K1, is a vital fat-soluble vitamin indispensable for hemostasis and bone metabolism. Its discovery in the early 20th century marked a significant milestone in nutritional science, leading to the elucidation of its critical role as a cofactor in the post-translational modification of specific proteins. This technical guide provides an in-depth exploration of the historical discovery of this compound, a detailed analysis of its chemical structure, and a summary of the experimental protocols used for its isolation and characterization. Furthermore, it delineates its essential function within the vitamin K cycle, a key signaling pathway for blood coagulation. Quantitative data are presented in structured tables, and complex biological and experimental processes are illustrated using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

The Discovery of this compound

The journey to understanding this compound began in the late 1920s with the work of Danish scientist Henrik Dam.[1] While investigating sterol metabolism in chicks fed a cholesterol-free diet, Dam observed a previously unknown hemorrhagic disease.[1][2][3] The chicks exhibited prolonged bleeding times and spontaneous hemorrhages, which could not be resolved by supplementing their diet with any of the known vitamins at the time, including vitamins A, C, and D.[1] This led Dam to postulate the existence of a new, unidentified fat-soluble nutrient essential for blood coagulation, which he termed the "Koagulationsvitamin" or vitamin K.[2][3][4]

In the following decade, extensive research focused on isolating and identifying this antihemorrhagic factor. In 1939, a team led by Edward A. Doisy at St. Louis University successfully isolated vitamin K from alfalfa. Almost simultaneously, Dam and his colleague Paul Karrer isolated the vitamin from the same source. Doisy's group was also instrumental in elucidating its chemical nature.[4] They identified two primary forms: K1, isolated from plants (alfalfa), and K2, produced by bacteria.[5] The structure of vitamin K1, which was named this compound due to its presence in green plants, was determined, and its synthesis was achieved shortly thereafter.[6]

For their crucial contributions to the discovery of vitamin K and its chemical structure, Henrik Dam and Edward A. Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[1][4][7]

Chemical Structure of this compound

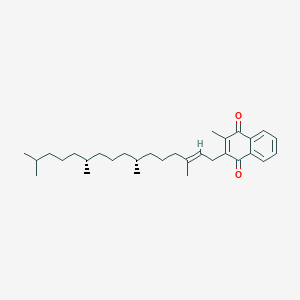

This compound (Vitamin K1) is a lipid-soluble vitamin belonging to the naphthoquinone class of compounds.[8][9][10] Its structure is characterized by a 2-methyl-1,4-naphthoquinone ring system, which is the functional core, and a long isoprenoid side chain attached at the 3-position.[6][11][12][13]

The key structural features are:

-

Naphthoquinone Ring: A bicyclic aromatic ketone that is essential for its biological activity in the vitamin K cycle.

-

Phytyl Side Chain: A 20-carbon aliphatic side chain derived from phytol.[13] This lipophilic chain anchors the molecule within cellular membranes, particularly the endoplasmic reticulum, where the enzymatic reactions of the vitamin K cycle occur.

The precise chemical name for this compound is 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione .[6][14]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties reflect its fat-soluble, non-polar nature.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₆O₂ | [6][14][15] |

| Molecular Weight | 450.70 g/mol | [6][14][15] |

| Appearance | Yellow, viscous oil | |

| Melting Point | -20 °C | [15] |

| Density | 0.984 g/mL at 25 °C | [15] |

| Refractive Index | n20/D 1.527 | [15] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, hexane, chloroform, ether, and vegetable oils. | |

| Stability | Stable to air and moisture, but decomposes in sunlight and is destroyed by alkaline solutions. | [14] |

| IUPAC Name | 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | [6][14] |

| CAS Number | 84-80-0 | [14][15] |

Spectroscopic Data

The structure of this compound has been unequivocally confirmed through various spectroscopic methods. The key spectral characteristics are outlined below.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| UV-Vis Spectroscopy | In petroleum ether, shows characteristic absorption maxima (λ_max) at 242, 248, 260, 269, and 325 nm. These absorptions are indicative of the naphthoquinone chromophore. | [16] |

| Infrared (IR) Spectroscopy | Exhibits strong absorption bands characteristic of a C=O group (carbonyl) in the region of 1660-1820 cm⁻¹. Other bands would indicate C=C stretching from the aromatic ring and the aliphatic side chain, as well as C-H stretching vibrations. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. Key signals would include those from the aromatic protons of the naphthoquinone ring, the methyl group on the ring, and the numerous methyl and methylene (B1212753) groups of the phytyl side chain. | [17] |

| Mass Spectrometry (MS) | Electron Ionization (EI) and other methods can be used. The molecular ion peak [M]⁺ would be observed at m/z 450. Fragmentation patterns would correspond to the loss of parts of the phytyl side chain and cleavage of the naphthoquinone ring, confirming the overall structure. | [18] |

Experimental Protocols

The isolation and quantification of this compound from biological matrices require multi-step procedures to remove interfering lipids and concentrate the analyte. Modern methods rely on chromatographic techniques for their high sensitivity and specificity.

Extraction and Purification from Plant Material

A generalized workflow for the extraction of this compound from green leafy vegetables for analytical purposes is described below. This protocol combines solvent extraction with solid-phase extraction (SPE) for cleanup.

Protocol: Pressurized Liquid Extraction (PLE) and LC-MS/MS Analysis

-

Sample Preparation: Plant samples (e.g., spinach, kale) are freeze-dried to remove water, which can interfere with extraction efficiency, and then ground into a fine powder.[19]

-

Pressurized Liquid Extraction (PLE): A precise amount of the dried plant material (e.g., 0.1 g) is placed into a PLE extraction cell. The extraction is performed using an appropriate solvent mixture, such as 2-propanol and hexane, under elevated temperature and pressure to enhance efficiency.[19][20]

-

Solvent Evaporation: The collected extract is evaporated to dryness under a stream of nitrogen gas. This step concentrates the analyte and removes the extraction solvent.[19]

-

Reconstitution: The dried residue is redissolved in a small, precise volume of a solvent compatible with the subsequent chromatographic analysis, such as methanol (B129727) with 0.1% formic acid.[19]

-

Analysis by LC-MS/MS: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[19][21]

-

Chromatography: A reversed-phase HPLC column (e.g., C18) is used to separate this compound from other extracted compounds.

-

Mass Spectrometry: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the this compound parent ion and its characteristic fragment ions, allowing for highly selective and sensitive quantification.[18]

-

Caption: Experimental workflow for this compound extraction and analysis.

Signaling Pathway: The Vitamin K Cycle and Blood Coagulation

This compound's primary physiological role is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[6][22] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues to form gamma-carboxyglutamate (B555490) (Gla) residues in a select group of proteins known as vitamin K-dependent proteins (VKDPs).[23][24]

This carboxylation is critical for the biological function of these proteins, as the Gla residues are able to bind calcium ions (Ca²⁺).[24][25] This calcium-binding ability allows the VKDPs to anchor to negatively charged phospholipid membranes, a crucial step for their activation.

The most well-known VKDPs are the blood coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[24][25][26] The activation of these factors on platelet surfaces is a central part of the coagulation cascade, which leads to the formation of a fibrin (B1330869) clot to stop bleeding.[26][27]

To sustain this essential carboxylation process, the body utilizes an efficient salvage pathway known as the vitamin K cycle. This cycle allows a small amount of vitamin K to be reused many times.[24][28]

The key steps of the Vitamin K cycle are:

-

Carboxylation: Vitamin K in its reduced form, hydroquinone (B1673460) (KH₂), donates electrons for the carboxylation of Glu to Gla by the GGCX enzyme. In this process, KH₂ is oxidized to vitamin K 2,3-epoxide (KO).[22][24][28]

-

First Reduction: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide (KO) back to the quinone form of vitamin K.[22][23] This is the step that is inhibited by anticoagulant drugs like warfarin.[28]

-

Second Reduction: Vitamin K quinone is then reduced again to the active hydroquinone (KH₂) form by VKOR or potentially another reductase, completing the cycle.[22][28]

Caption: The Vitamin K cycle for protein carboxylation.

Conclusion

The discovery of this compound was a seminal event in nutritional biochemistry, revealing a critical link between diet and the complex mechanism of blood coagulation. Its chemical structure, centered on a functional naphthoquinone ring and a lipophilic phytyl side chain, is perfectly suited for its role as a membrane-associated enzymatic cofactor. The elucidation of the vitamin K cycle has provided profound insights into hemostasis and has been fundamental to the development of anticoagulant therapies. Continued research, supported by advanced analytical protocols, continues to expand our understanding of this compound's roles beyond coagulation, including its impact on bone health and vascular biology, making it a subject of ongoing importance for researchers and drug development professionals.

References

- 1. Vitamin K: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. The discovery of vitamin K and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. vitamink2.ca [vitamink2.ca]

- 6. This compound | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vitamin - Wikipedia [en.wikipedia.org]

- 8. This compound (Vitamin K1): Occurrence, Biosynthesis and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Vitamin K1): Occurrence, Biosynthesis and Function...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin K - Wikipedia [en.wikipedia.org]

- 14. Phytomenadione - Wikipedia [en.wikipedia.org]

- 15. フィロキノン (K1) analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. lehigh.edu [lehigh.edu]

- 18. Determination of this compound (vitamin K(1)) by high performance liquid chromatography with UV detection and with particle beam-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. datapdf.com [datapdf.com]

- 21. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 22. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 25. nbinno.com [nbinno.com]

- 26. vitamin K cycle pathwayRat Genome Database [rgd.mcw.edu]

- 27. researchgate.net [researchgate.net]

- 28. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

phylloquinone vs menaquinone: fundamental differences.

An In-depth Technical Guide to the Core Differences Between Phylloquinone and Menaquinone

Introduction

Vitamin K, a group of fat-soluble vitamins, is essential for a range of physiological processes far beyond its well-established role in blood coagulation.[1][2] The two primary natural forms, this compound (vitamin K1) and menaquinones (vitamin K2), share a common 2-methyl-1,4-naphthoquinone ring structure but exhibit fundamental differences in their chemical structure, dietary sources, bioavailability, metabolism, and biological functions.[1][3][4] While vitamin K1 is predominantly utilized by the liver for the synthesis of coagulation factors, vitamin K2 demonstrates a broader range of activity in extrahepatic tissues, playing crucial roles in bone metabolism and cardiovascular health.[1][5] This technical guide provides a comprehensive comparison of this compound and menaquinones, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support researchers, scientists, and drug development professionals.

Chemical Structure

The foundational structure for all vitamin K forms is the 2-methyl-1,4-naphthoquinone ring. The distinction between K1 and K2 lies in the composition of the aliphatic side chain attached at the C3 position.[4][6]

-

This compound (K1): Possesses a single, partially unsaturated phytyl side chain composed of four isoprenoid residues, three of which are saturated.[3][6][7]

-

Menaquinones (K2): Feature a fully unsaturated side chain made of a variable number of isopentenyl units.[6] They are designated as MK-n, where 'n' signifies the number of isoprenoid residues, ranging from MK-4 to MK-13.[8][9] The most studied forms are the short-chain MK-4 and the long-chain MK-7.[3][8]

| Feature | This compound (Vitamin K1) | Menaquinones (Vitamin K2) |

| Core Structure | 2-methyl-1,4-naphthoquinone ring | 2-methyl-1,4-naphthoquinone ring |

| Side Chain | Single phytyl group | Multiple unsaturated isoprene (B109036) units |

| Saturation | Partially unsaturated (one double bond) | Fully unsaturated |

| Nomenclature | K1 | MK-n (e.g., MK-4, MK-7), where 'n' is the number of isoprene units |

Dietary Sources and Bioavailability

The dietary origins and absorption efficiency of K1 and K2 are markedly different, impacting their physiological availability.

-

This compound (K1): The primary dietary form, K1 is synthesized by plants and is abundant in green leafy vegetables like spinach and broccoli, as well as vegetable oils.[10][11][12] However, its bioavailability from plants is relatively low because it is tightly bound to chloroplast membranes.[4][7] For instance, the body absorbs only 4% to 17% as much this compound from spinach as from a supplement.[10] The presence of dietary fat can significantly improve its absorption.[4][13]

-

Menaquinones (K2): Menaquinones are predominantly of bacterial origin and are found in fermented foods (like cheese and natto) and animal products (meat, dairy, eggs).[1][10][11] Dietary intake of menaquinones can account for up to 25% of total vitamin K intake.[5][7] MK-4 is unique as it is not typically produced by bacteria but is formed in animal tissues via the conversion of dietary this compound.[3][10] Menaquinones, particularly long-chain forms like MK-7, are generally more bioavailable than K1 from food sources as they are consumed in a fat-containing matrix.[7]

| Parameter | This compound (Vitamin K1) | Menaquinones (Vitamin K2) |

| Primary Sources | Green leafy vegetables (spinach, broccoli), vegetable oils (soybean, canola).[10][12] | Fermented foods (natto, cheese), animal products (meat, eggs, dairy).[9][10] |

| Bioavailability | Low from plant sources (4-17% of supplemental form); improved with fat.[10][13] | Generally higher than K1 from food, especially long-chain MKs.[5][7] |

| Endogenous Synthesis | Can be converted to MK-4 in certain animal tissues.[3] | Most forms (except MK-4) are synthesized by bacteria, including in the human gut.[10] |

Metabolism and Pharmacokinetics

The structural differences between K1 and K2 directly influence their absorption, transport, tissue distribution, and circulatory half-life.

-

Absorption and Transport: As fat-soluble vitamins, both are absorbed in the small intestine with the aid of bile salts and are incorporated into chylomicrons.[14] After absorption, their transport pathways diverge. This compound is transported primarily with triacylglycerol-rich lipoproteins, which are rapidly cleared by the liver.[15] In contrast, menaquinones are transported by both triacylglycerol-rich lipoproteins and low-density lipoprotein (LDL), which facilitates broader distribution to extrahepatic tissues.[15]

-

Half-Life and Tissue Distribution: this compound has a relatively short circulatory half-life, being cleared from the blood within hours.[16][17] It is preferentially taken up and stored by the liver.[1][16] Menaquinones, particularly long-chain forms like MK-7, have a much longer half-life, remaining in circulation for several days.[16][18][19] This prolonged circulation allows for more effective delivery to peripheral tissues, including bone, arteries, and the pancreas.[5][16][18] MK-4 is found in various tissues, often as a result of local conversion from K1.[3][16]

| Parameter | This compound (Vitamin K1) | Menaquinones (Vitamin K2) |

| Transport Lipoprotein | Primarily Triacylglycerol-rich lipoproteins.[15] | Triacylglycerol-rich and Low-Density Lipoproteins (LDL).[15] |

| Primary Tissue Target | Liver.[1][5][15] | Extrahepatic tissues (bone, vasculature).[1][5][15] |

| Circulatory Half-Life | Short (cleared within 8-24 hours).[16][17] | Long (especially MK-7, detectable up to 96 hours).[16][20] |

| Tissue Distribution | High concentrations in the liver, heart, and pancreas.[16] | MK-4 is high in the brain, kidneys, and pancreas; long-chain MKs are found in the liver.[16] |

Biological Functions and Mechanisms of Action

The fundamental mechanism for all K vitamins is their role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is central to the Vitamin K cycle.[1] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on Vitamin K-Dependent Proteins (VKDPs), a step that is critical for their biological activity.[1][21]

The Vitamin K Cycle

The vitamin K cycle is a salvage pathway that recycles vitamin K, allowing a small dietary amount to be reused many times for the continuous carboxylation of VKDPs.[1][22] The cycle involves the following key steps:

-

Reduction: The dietary quinone form of vitamin K is reduced to its active hydroquinone (B1673460) form (KH2) by the enzyme Vitamin K epoxide reductase (VKOR).[2][22]

-

Carboxylation: KH2 acts as a cofactor for GGCX, which carboxylates Glu residues on VKDPs to Gla residues.[2][21] In this reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO).[2][21]

-

Recycling: VKOR reduces KO back to the quinone form, completing the cycle.[2][21]

Differential Roles in Health

The distinct pharmacokinetics of K1 and K2 lead to tissue-specific effects.

-

This compound (K1) and Coagulation: Due to its rapid uptake by the liver, K1 is the primary vitamer involved in the carboxylation of coagulation factors II, VII, IX, and X.[2][23] This makes K1 essential for hemostasis, and its primary clinical application is in managing bleeding risks and reversing the effects of anticoagulants like warfarin.[5]

-

Menaquinones (K2) in Bone and Cardiovascular Health: The longer half-life and broader distribution of K2, especially MK-7, make it more effective at activating extrahepatic VKDPs.[5][7]

-

Bone Health: K2 activates osteocalcin (B1147995), a protein synthesized by osteoblasts.[2][17] Carboxylated osteocalcin binds calcium and incorporates it into the bone matrix, enhancing bone mineral density and strength.[17][24]

-

Cardiovascular Health: K2 is responsible for activating Matrix Gla-Protein (MGP), a potent inhibitor of soft tissue calcification.[2][15] Active MGP prevents calcium from depositing in arterial walls, thereby protecting against vascular calcification and atherosclerosis.[15][25] Several studies suggest that high intake of menaquinones, but not this compound, is associated with a reduced risk of coronary heart disease and peripheral arterial disease.[25][26]

-

Experimental Protocols

Accurate quantification of vitamin K vitamers and the carboxylation status of VKDPs is essential for research and clinical assessment.

Protocol 1: Measurement of Circulating Vitamin K by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (LC-MS/MS) is the gold standard for directly measuring this compound and menaquinones in serum or plasma.[27][28][29]

-

Sample Preparation:

-

To 500 µL of serum or plasma, add a known amount of an internal standard (e.g., a synthetic vitamin K analog).[27]

-

Precipitate proteins by adding 2 mL of ethanol (B145695) and vortexing.[27]

-

Perform a liquid-liquid extraction of lipids, including vitamin K, by adding 4 mL of hexane (B92381) and vortexing.[27]

-

Evaporate the hexane layer to dryness and reconstitute the residue in the mobile phase for injection.

-

-

Chromatography:

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of a mixture of methanol, ethanol, and an aqueous buffer to separate the different vitamin K forms.

-

-

Detection:

-

Fluorescence: For fluorescence detection, a post-column reduction step using a zinc reactor is required to convert the non-fluorescent quinone forms to their highly fluorescent hydroquinone forms.[27][29] Excitation is typically at ~246 nm and emission at ~430 nm.[27]

-

Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for post-column derivatization and is capable of simultaneously quantifying K1, K1-epoxide, MK-4, and MK-7.[28]

-

-

Quantification: Calculate concentrations by comparing the peak area of the analyte to that of the internal standard against a standard curve.[27]

Protocol 2: Measurement of Undercarboxylated VKDPs by ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to indirectly assess vitamin K status by quantifying the levels of inactive, undercarboxylated VKDPs, such as undercarboxylated osteocalcin (ucOC) and dephospho-uncarboxylated Matrix Gla-protein (dp-ucMGP).[27]

-

Principle: These are sandwich immunoassays that use specific monoclonal antibodies. One antibody captures the protein, while a second, enzyme-conjugated antibody detects the uncarboxylated form.

-

Procedure (General):

-

Plate Coating: A microplate is pre-coated with a capture antibody specific to the target protein (e.g., osteocalcin or MGP).[27]

-

Sample Incubation: Standards, controls, and patient plasma/serum samples are added to the wells and incubated, allowing the target protein to bind to the capture antibody.[27]

-

Washing: The plate is washed to remove unbound material.

-

Detection Antibody Incubation: A second, labeled monoclonal antibody that specifically recognizes the undercarboxylated Gla domains is added and incubated.[27]

-

Substrate Reaction: After another wash step, a substrate (e.g., TMB) is added. The enzyme on the detection antibody catalyzes a color change.[27]

-

Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The color intensity is directly proportional to the amount of undercarboxylated protein in the sample.[27]

-

Conclusion

This compound (K1) and menaquinones (K2) are not interchangeable forms of vitamin K. Their fundamental differences in chemical structure translate to distinct pharmacokinetic profiles and tissue-specific biological activities. This compound's rapid hepatic clearance makes it the primary vitamer for maintaining coagulation, while the prolonged circulation and extrahepatic distribution of long-chain menaquinones render them more effective for optimizing bone and cardiovascular health by activating proteins like osteocalcin and MGP. For researchers and drug development professionals, understanding these core distinctions is critical for designing targeted nutritional and therapeutic strategies. Future dietary recommendations may need to evolve to consider the separate and synergistic roles of both K1 and K2 for overall health.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. The role of menaquinones (vitamin K2) in human health | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. Vitamin K - Wikipedia [en.wikipedia.org]

- 9. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]

- 11. Vitamin K: Metabolism, Genetic Influences, and Chronic Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitamin K - Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blog.algaecal.com [blog.algaecal.com]

- 18. m.youtube.com [m.youtube.com]

- 19. MK4 vs MK7 Vitamin K2 - Which One is Better | MediQ7 [mediq7.com]

- 20. drkumardiscovery.com [drkumardiscovery.com]

- 21. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eclinpath.com [eclinpath.com]

- 24. mdpi.com [mdpi.com]

- 25. gnosisbylesaffre.com [gnosisbylesaffre.com]

- 26. Vitamin K2 – not K1 – shown again to impact cardiovascular health [nutraceuticalbusinessreview.com]

- 27. benchchem.com [benchchem.com]

- 28. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phylloquinone in the Bioenergetics of Cyanobacteria and Green Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloquinone, also known as vitamin K1, is an indispensable component of the photosynthetic machinery in cyanobacteria and green algae. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, primarily focusing on its critical role as a one-electron carrier within Photosystem I (PSI). Beyond its canonical function in electron transport, this document elucidates its involvement in alternative electron pathways such as the Mehler reaction, details its intricate biosynthetic pathway, and explores its emerging role in cellular signaling. Quantitative data are systematically presented, and key experimental protocols are detailed to facilitate further research and application in fields ranging from fundamental photosynthesis research to drug development.

Core Function: this compound as the Intermediate Electron Acceptor A1 in Photosystem I

This compound is a vital electron carrier in Photosystem I (PSI), a large membrane protein complex that catalyzes light-induced electron transfer from plastocyanin to ferredoxin.[1][2][3] Within the PSI reaction center, two molecules of this compound are present, though evidence suggests that electron transfer primarily occurs along one of these branches (the A-branch).[4][5] this compound functions as the intermediate electron acceptor, designated A1, accepting an electron from the primary acceptor A0, which is a chlorophyll (B73375) a molecule.[6] Subsequently, the reduced this compound anion radical (A1•−) transfers the electron to a series of three iron-sulfur clusters (Fx, FA, and FB).[7]

The electron transfer from A0 to A1 is an ultrafast process, occurring on a picosecond timescale, while the subsequent transfer to the iron-sulfur clusters is a slower process, taking place on the nanosecond to microsecond timescale.[4][5] This sequence of electron transfers is crucial for generating the reducing power (in the form of NADPH) necessary for carbon fixation.

Quantitative Analysis of Electron Transfer Dynamics

The kinetics of electron transfer through the PSI complex have been extensively studied using techniques such as transient absorption and electron paramagnetic resonance (EPR) spectroscopy. The rates of these transfers are critical for the overall efficiency of photosynthesis.

| Parameter | Organism/Condition | Value | Reference(s) |

| Electron Transfer A0 → A1 | Synechocystis sp. PCC 6803 | ~30 ps | [5] |

| Electron Transfer A1 → Fx (slow phase) | Synechocystis sp. PCC 6803 | ~200-300 ns | [4] |

| Electron Transfer A1 → Fx (fast phase) | Synechocystis sp. PCC 6803 | ~10 ns | [4] |

| P700+/A1− Recombination (cryogenic) | Spinach | ~23 µs | [8] |

| Midpoint Potential of A1 | Spinach | -470 mV | [8] |

| Midpoint Potential of P740 (Chl d donor) | Acaryochloris marina | +335 mV | [9] |

| Cyclic Electron Flow Contribution | Synechocystis sp. PCC 6803 | ~35% of total electron flow | [10] |

Redox Properties of this compound in Photosystem I

The redox potential of this compound is finely tuned by its protein environment within the PSI complex, ensuring efficient electron transfer. This tuning is achieved through interactions with nearby amino acid residues.

| Cofactor | Organism | Calculated Midpoint Potential (Em) | Reference(s) |